
2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an iodinated cyclohexadienone moiety and a thiazole ring
Preparation Methods
The synthesis of 2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include iodination of a cyclohexadienone derivative, followed by the formation of the thiazole ring through cyclization reactions. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The iodinated cyclohexadienone moiety can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The iodine atom in the cyclohexadienone moiety can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying biological processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique structure and reactivity.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The iodinated cyclohexadienone moiety and thiazole ring may interact with enzymes or receptors, leading to modulation of biological activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-(3-Iodo-6-oxocyclohexa-2,4-dien-1-ylidene)-N-methyl-2,3-dihydro-1,3-thiazole-4-carboxamide include other iodinated cyclohexadienone derivatives and thiazole-containing compounds. What sets this compound apart is its unique combination of these two moieties, which may confer distinct chemical and biological properties. Examples of similar compounds include:
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
828936-87-4 |
|---|---|
Molecular Formula |
C11H9IN2O2S |
Molecular Weight |
360.17 g/mol |
IUPAC Name |
2-(2-hydroxy-5-iodophenyl)-N-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H9IN2O2S/c1-13-10(16)8-5-17-11(14-8)7-4-6(12)2-3-9(7)15/h2-5,15H,1H3,(H,13,16) |
InChI Key |
ZCTGDRALXXRUPB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


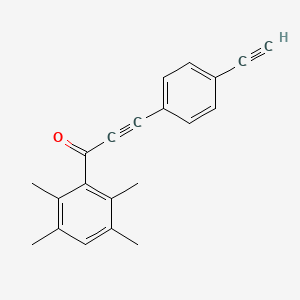
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
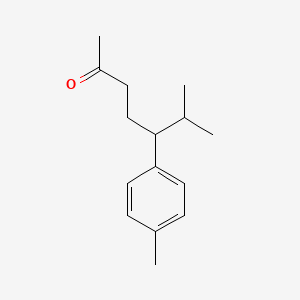
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
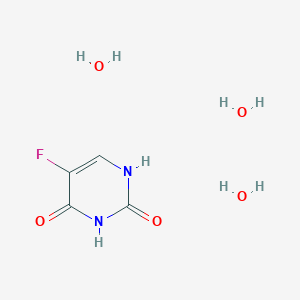

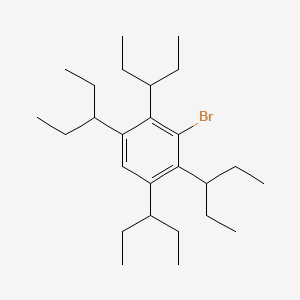
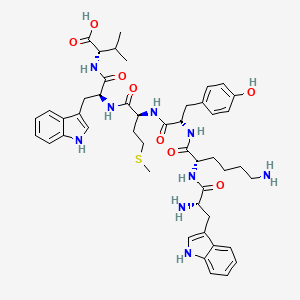
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)
